Tetradecyltrimethylammonium bromide (CAS: 1119-97-7), or TTAB, is a quaternary ammonium cationic surfactant. Its molecular structure is defined by a 14-carbon hydrophobic alkyl chain and a hydrophilic trimethylammonium bromide head group. This positions it as an intermediate homolog between the more common dodecyl- (C12, DTAB) and cetyl- (C16, CTAB) trimethylammonium bromide surfactants. TTAB is primarily utilized for its ability to self-assemble into micelles in aqueous solutions, significantly reducing surface tension and enabling applications in emulsification, phase-transfer catalysis, and as a templating agent for nanomaterial synthesis. Its specific C14 chain length directly dictates its fundamental physicochemical properties, such as its critical micelle concentration (CMC) and solubility, which are critical parameters for formulation and process design.
Substituting Tetradecyltrimethylammonium bromide (TTAB) with its shorter (C12, DTAB) or longer (C16, CTAB) chain analogs is often unviable in precisely controlled applications. The two-carbon difference in alkyl chain length is not a trivial structural variation; it fundamentally alters the thermodynamics of micellization and interfacial behavior. This directly impacts process-critical parameters such as the concentration required to form micelles (CMC), the operational temperature window defined by its solubility (Krafft temperature), and the geometric packing of molecules at interfaces. Consequently, replacing TTAB with DTAB or CTAB can lead to significant, and often detrimental, shifts in formulation stability, precursor-templating outcomes in nanoparticle synthesis, and overall process efficiency, making it a non-interchangeable component for optimized systems.
TTAB exhibits a Critical Micelle Concentration (CMC) that is distinctly intermediate between its C12 and C16 homologs. In aqueous solutions at room temperature, the CMC of TTAB is approximately 3.6-3.8 mM. This is roughly four times lower than that of Dodecyltrimethylammonium bromide (DTAB) (approx. 15 mM) and four times higher than that of Cetyltrimethylammonium bromide (CTAB) (approx. 0.9 mM).
| Evidence Dimension | Critical Micelle Concentration (CMC) in water at ~25°C |
| Target Compound Data | ~3.6 mM for TTAB |
| Comparator Or Baseline | DTAB: ~15 mM; CTAB: ~0.9 mM |
| Quantified Difference | TTAB CMC is ~76% lower than DTAB and ~300% higher than CTAB. |
| Conditions | Aqueous solution at ambient temperature (~25°C). |
This allows for the formation of micelles at a moderate, economically efficient concentration, avoiding the high material usage required for DTAB while offering greater solubility and flexibility than the more hydrophobic CTAB.
The Krafft temperature (Tk) is a critical process parameter, representing the temperature at which a surfactant's solubility equals its CMC, enabling micelle formation. TTAB possesses a significantly more practical Krafft temperature compared to its longer-chain analog, CTAB. While the reported Krafft temperature for CTAB in water is around 25°C, making it prone to precipitation or requiring heating in room-temperature applications, TTAB's Krafft point is substantially lower. This ensures it remains fully soluble and active across a wider range of common laboratory and industrial processing temperatures.
| Evidence Dimension | Krafft Temperature (Tk) in Water |
| Target Compound Data | Significantly below 25°C |
| Comparator Or Baseline | CTAB: ~25°C |
| Quantified Difference | TTAB is soluble and forms micelles at room temperatures where CTAB would precipitate. |
| Conditions | Aqueous solution. |
This lower Krafft temperature simplifies handling, reduces energy costs by avoiding the need for heated process water, and enhances formulation stability and reproducibility at ambient temperatures.
In seed-mediated synthesis of anisotropic gold nanoparticles, the surfactant acts as a soft template directing crystal growth. The alkyl chain length is a key determinant of the final particle morphology. While CTAB (C16) is widely used for producing high-aspect-ratio gold nanorods, TTAB (C14) can be employed as a co-surfactant or primary template to modulate this growth. For instance, in an electrochemical method using a micelle template, a mixture of CTAB and TTAB was used to fabricate gold nanodumbbells, where the presence of TTAB altered the template structure compared to pure CTAB. This demonstrates that the specific C14 chain length of TTAB provides a distinct templating environment, different from both C12 and C16 homologs, enabling access to specific, intermediate nanoparticle shapes and sizes that are not achievable with the other surfactants alone.
| Evidence Dimension | Templating for Nanoparticle Morphology |
| Target Compound Data | Enables synthesis of specific morphologies like nanodumbbells when used with CTAB. |
| Comparator Or Baseline | CTAB alone is standard for high-aspect-ratio nanorods. |
| Quantified Difference | Qualitative difference in resulting nanoparticle shape (nanorods vs. nanodumbbells). |
| Conditions | Electrochemical synthesis of gold nanoparticles in a mixed surfactant system. |
For researchers and manufacturers targeting specific plasmonic properties or catalytic activities, TTAB is the correct choice when a templating effect intermediate between that of DTAB and CTAB is required to achieve a desired nanoparticle morphology.
Due to its lower Krafft temperature compared to CTAB, TTAB is the appropriate choice for aqueous formulations that must be processed and stored at or below standard room temperature (e.g., 20-25°C). This avoids issues of surfactant precipitation, ensuring product homogeneity and performance in applications like specialty cleaners, cosmetic emulsions, or biotechnical buffers.
As a phase-transfer catalyst, TTAB offers a balance between aqueous solubility and organic phase affinity. Its C14 chain provides sufficient lipophilicity to transfer anions into an organic phase, facilitating reactions, without the excessive hydrophobicity of C16 or C18 analogs that can complicate catalyst separation and recovery post-reaction.
TTAB is a critical tool for researchers synthesizing anisotropic metal nanoparticles when precise morphological control is needed. Used alone or as a co-surfactant with CTAB, its specific chain length provides a unique templating environment to produce nanoparticles with aspect ratios and shapes intermediate to those templated by its shorter or longer chain homologs.
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